N-(3-Aminophenyl)-4-isopropoxybenzamide
CAS No.: 1020722-61-5
Cat. No.: VC2618355
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020722-61-5 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | N-(3-aminophenyl)-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C16H18N2O2/c1-11(2)20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)10-14/h3-11H,17H2,1-2H3,(H,18,19) |
| Standard InChI Key | HTTALMZUQGTHJH-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |
Introduction
Chemical Identity and Basic Properties
N-(3-Aminophenyl)-4-isopropoxybenzamide (CAS: 1020722-61-5) is a benzamide compound characterized by an isopropoxy group at the para position of the benzoyl moiety and an amino group at the meta position of the aniline component. Its structure combines features that make it relevant for various biochemical applications.
Physical and Chemical Properties
The compound possesses several defining characteristics as outlined in Table 1:
Table 1: Physical and Chemical Properties of N-(3-Aminophenyl)-4-isopropoxybenzamide
| Property | Value |
|---|---|
| Chemical Formula | C₁₆H₁₈N₂O₂ |
| Molecular Weight | 270.33 g/mol |
| CAS Number | 1020722-61-5 |
| Density | 1.185±0.06 g/cm³ (Predicted) |
| Boiling Point | 381.8±27.0 °C (Predicted) |
| Structure | Contains benzamide core with isopropoxy and amino substituents |
The molecular structure consists of two aromatic rings connected by an amide linkage. The isopropoxy group at the para position of one benzene ring provides increased lipophilicity, while the amino group at the meta position of the other ring offers potential for hydrogen bonding and further derivatization .
Structural Characteristics
The structural features of N-(3-Aminophenyl)-4-isopropoxybenzamide provide it with unique chemical properties that influence its reactivity and potential applications.
Functional Groups and Their Significance
The molecule contains several key functional groups:
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Isopropoxy group: Located at the para position of the benzoyl ring, this ether functional group increases the lipophilicity of the molecule and may contribute to membrane permeability in biological systems.
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Amide bond: Forms the central linkage between the two aromatic rings, providing rigidity to the molecular framework and offering hydrogen bonding capabilities.
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Primary amine: The amino group at the meta position of the aniline ring presents a reactive site for potential derivatization and can participate in hydrogen bonding with biological targets.
Structural Comparison
When compared to similar benzamide compounds, N-(3-Aminophenyl)-4-isopropoxybenzamide demonstrates distinctive structural features that differentiate it from related molecules:
Table 2: Comparison with Related Benzamide Compounds
| Compound | Molecular Formula | MW (g/mol) | Key Structural Difference |
|---|---|---|---|
| N-(3-Aminophenyl)-4-isopropoxybenzamide | C₁₆H₁₈N₂O₂ | 270.33 | Standard reference compound |
| Anthranilic acid isopropylamide | C₁₀H₁₄N₂O | 178.23 | Amino group in ortho position instead of meta, lacks isopropoxy group |
| 4-Bromo-N-isopropylbenzamide | C₁₀H₁₂BrNO | 242.11 | Contains bromo substituent instead of isopropoxy; different amine substitution pattern |
| 3-Amino-N-methylbenzamide | C₈H₁₀N₂O | 150.18 | Smaller molecule with methyl substituent instead of isopropoxy group |
This structural comparison highlights the unique combination of functional groups present in N-(3-Aminophenyl)-4-isopropoxybenzamide .
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DCM, or THF | Polar aprotic solvents preferred |
| Temperature | 0-25°C | Room temperature often sufficient |
| Reaction Time | 3-16 hours | Dependent on reactivity of substrates |
| Purification | Recrystallization or column chromatography | Product isolation typically straightforward |
The specific conditions would need to be optimized for the synthesis of N-(3-Aminophenyl)-4-isopropoxybenzamide, but these general parameters provide a starting point based on related compounds .
Analytical Characterization
Standard analytical methods applicable to N-(3-Aminophenyl)-4-isopropoxybenzamide include spectroscopic and chromatographic techniques commonly used for benzamide compounds.
Spectroscopic Analysis
Expected spectroscopic characteristics based on structural features:
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NMR Spectroscopy:
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Characteristic aromatic proton signals (6.5-8.0 ppm)
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Isopropyl methyl groups appearing as doublet (~1.3 ppm)
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Isopropyl methine proton as septet (~4.5 ppm)
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Amide N-H singlet (7.5-8.5 ppm)
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Amine protons as broad singlet (3.5-5.0 ppm)
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IR Spectroscopy:
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Amide C=O stretching (~1650 cm⁻¹)
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N-H stretching from amide and amine groups (3300-3500 cm⁻¹)
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Aromatic C=C stretching (1450-1600 cm⁻¹)
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C-O-C stretching from isopropoxy group (1050-1150 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z 270
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Fragmentation pattern likely showing loss of isopropyl group
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These analytical characteristics would be essential for confirming the identity and purity of synthesized N-(3-Aminophenyl)-4-isopropoxybenzamide .
Structure-Activity Relationships
The structure of N-(3-Aminophenyl)-4-isopropoxybenzamide contains several features that could contribute to specific biological activities when compared with structurally related compounds.
Research Gaps and Future Directions
Current literature reveals several areas where further research on N-(3-Aminophenyl)-4-isopropoxybenzamide would be valuable:
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Detailed Synthesis Protocols: Development and optimization of specific synthetic routes for this compound
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Biological Activity Screening: Comprehensive evaluation of potential biological activities, particularly in areas where related benzamides have shown promise
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Structure-Activity Relationship Studies: Systematic modification of the molecule's structure to identify key features responsible for any observed biological activities
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Analytical Method Development: Creation of specific analytical protocols for the identification and quantification of this compound in various matrices
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